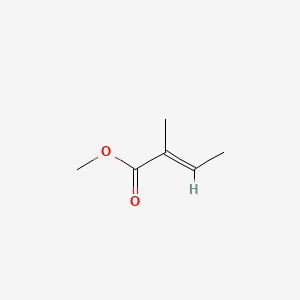

Methyl tiglate

Description

Methyl tiglate is a natural product found in Nymphaea gardneriana with data available.

Structure

3D Structure

Properties

CAS No. |

41725-90-0 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

methyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3 |

InChI Key |

YYJWBYNQJLBIGS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OC |

Canonical SMILES |

CC=C(C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of Methyl Tiglate in the Plant Kingdom: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of methyl tiglate, a volatile ester with applications in the fragrance and pharmaceutical industries, across various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and biosynthesis of this valuable natural compound.

Introduction

Methyl tiglate ((2E)-2-methylbut-2-enoate) is an organic ester characterized by a sweet, fruity, and slightly spicy aroma. Its presence in the essential oils of various plants contributes to their unique fragrance profiles. Beyond its aromatic properties, methyl tiglate and related tigliane (B1223011) diterpenoids are of significant interest for their potential pharmacological activities. This guide summarizes the current knowledge on the botanical sources of methyl tiglate, presents quantitative data on its occurrence, details experimental protocols for its analysis, and elucidates its biosynthetic pathway.

Natural Occurrence of Methyl Tiglate in Plants

Methyl tiglate and its precursor, tiglic acid, have been identified in a diverse range of plant species. The distribution of these compounds often varies depending on the plant part, developmental stage, and environmental conditions. The following table summarizes the key plant species reported to contain methyl tiglate and other related tiglate esters.

| Plant Species | Family | Plant Part | Compound(s) Identified | Quantitative Data (% of Essential Oil) |

| Pelargonium graveolens (Rose Geranium) | Geraniaceae | Leaves | Geranyl tiglate, Citronellyl tiglate, Phenyl ethyl tiglate, 5-Methylhexyl tiglate, 6-Methylheptyl tiglate | Geranyl tiglate: 1.67% - 7.2%, Citronellyl tiglate: 1.02%, Phenyl ethyl tiglate: 1.82%[1] |

| Breynia retusa | Phyllanthaceae | Leaves | Methyl tiglate | Data not available[2] |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Aerial Parts | Tiglate esters (unspecified) | Data not available |

| Arctium lappa (Burdock) | Asteraceae | Root | Tiglic acid esters | Data not available |

| Terminalia bentzoe | Combretaceae | Not specified | Geranyl tiglate | Data not available |

| Fontainea picrosperma | Euphorbiaceae | Fruit, Roots | Tigilanol tiglate (a complex diterpene ester) | Data not available |

| Specklinia endotrachys complex | Orchidaceae | Flowers | Methyl tiglate | Data not available |

Experimental Protocols

Accurate identification and quantification of methyl tiglate in plant matrices are crucial for research and commercial applications. The following sections detail the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like methyl tiglate in essential oils.

Sample Preparation: Hydrodistillation

-

Plant Material: Fresh or dried plant material (e.g., leaves of Pelargonium graveolens) is subjected to hydrodistillation using a Clevenger-type apparatus.

-

Extraction: The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

GC-MS Analysis Protocol (Example for Pelargonium graveolens essential oil)

-

Gas Chromatograph (GC): Agilent 6890 series or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C.

-

Ramp: Increase to 220°C at a rate of 3°C/min.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL of the essential oil (diluted in a suitable solvent like diethyl ether if necessary).

-

Split Ratio: 1:20.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40 to 600 amu.

-

Ion Source Temperature: 240°C.

-

Transfer Line Temperature: 240°C.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

UV-Vis Spectrophotometric Quantification of Methyl Tiglate

Principle: Methyl tiglate exhibits absorbance in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Proposed Protocol Outline:

-

Solvent Selection: A suitable solvent that dissolves methyl tiglate and is transparent in the analytical wavelength range should be chosen. Methanol or acetonitrile (B52724) are likely candidates.

-

Determination of Maximum Wavelength (λmax):

-

Prepare a standard solution of pure methyl tiglate in the selected solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of methyl tiglate of known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used for quantification.

-

-

Sample Preparation and Analysis:

-

Extract methyl tiglate from the plant material using an appropriate solvent and purification method (e.g., column chromatography).

-

Dissolve the extracted and purified sample in the chosen solvent.

-

Measure the absorbance of the sample solution at λmax.

-

Calculate the concentration of methyl tiglate in the sample using the equation from the standard curve.

-

Biosynthesis of Methyl Tiglate in Plants

The biosynthesis of methyl tiglate in plants involves two main stages: the formation of its precursor, tiglic acid, and the subsequent esterification with a methyl group.

1. Biosynthesis of Tiglic Acid from Isoleucine:

Tiglic acid is a branched-chain unsaturated carboxylic acid derived from the catabolism of the essential amino acid L-isoleucine. This pathway is understood to occur in plants and is analogous to the pathway found in some insects.

2. Esterification of Tiglic Acid:

The final step in the formation of methyl tiglate is the methylation of the carboxyl group of tiglic acid. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While the specific O-methyltransferase responsible for the methylation of tiglic acid has not yet been definitively identified in plants, the general mechanism is well-established for the biosynthesis of other methyl esters.

Signaling Pathways and Experimental Workflows

To visualize the key processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the analysis of methyl tiglate in plants.

Caption: Proposed biosynthetic pathway of methyl tiglate in plants.

Conclusion

Methyl tiglate is a naturally occurring ester found in a variety of plant species, contributing to their aromatic profiles and holding potential for pharmacological applications. This technical guide has provided an overview of its known botanical sources, available quantitative data, and detailed experimental protocols for its analysis. The elucidation of its biosynthetic pathway from isoleucine provides a foundation for future research into the genetic and enzymatic regulation of its production in plants. Further investigation is warranted to identify the specific O-methyltransferase responsible for tiglic acid methylation and to explore the full range of plant species that produce this valuable compound.

References

The Biosynthesis of Methyl Tiglate: A Technical Guide

Abstract

Methyl tiglate, a volatile ester, is a naturally occurring compound found in various plants and is a key structural moiety in several pharmacologically active natural products, such as the anticancer agent tigilanol tiglate. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at improving the production of these valuable compounds. This technical guide provides a comprehensive overview of the core biosynthesis pathway of methyl tiglate, which originates from the catabolism of the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic conversions to produce tiglyl-CoA, the immediate precursor to the tiglate moiety. The final step is the esterification of tiglyl-CoA with a methyl group, a reaction catalyzed by an alcohol acyltransferase. This document details the enzymes involved, presents available quantitative data, provides experimental protocols for enzyme activity assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.

The Core Biosynthesis Pathway of Methyl Tiglate

The biosynthesis of methyl tiglate is intrinsically linked to the catabolism of L-isoleucine. The pathway can be delineated into four principal enzymatic steps, commencing with the deamination of L-isoleucine and culminating in the formation of methyl tiglate.

The key enzymatic steps are:

-

Transamination of L-Isoleucine: The pathway is initiated by the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, which is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to (S)-2-methylbutanoyl-CoA.

-

Dehydrogenation: (S)-2-methylbutanoyl-CoA is subsequently dehydrogenated by an acyl-CoA dehydrogenase to form tiglyl-CoA.

-

Esterification: The final step is the transfer of the tiglyl group from CoA to a methyl donor, which is presumed to be methanol, catalyzed by an alcohol acyltransferase (AAT) to produce methyl tiglate.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs) from Plants

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Arabidopsis thaliana (BCAT1) | 4-methyl-2-oxopentanoate | 0.14 ± 0.04 | 27.42 ± 2.09 | [1] |

| Arabidopsis thaliana (BCAT1) | 3-methyl-2-oxopentanoate (B1228249) | 0.14 ± 0.3 | 13.33 ± 0.68 | [1] |

Note: Data for BCKDC and acyl-CoA dehydrogenase specific to the isoleucine catabolism pathway in plants are limited. The available data are primarily from mammalian sources and may not accurately reflect the kinetics in plant systems. Similarly, a specific alcohol acyltransferase responsible for methyl tiglate synthesis has not been characterized, and thus, its kinetic parameters are unknown.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in the biosynthesis of methyl tiglate.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

This protocol describes a continuous spectrophotometric assay for BCAT activity by measuring the rate of NADH consumption in a coupled reaction.

Principle: The α-keto acid produced by the BCAT reaction is reduced by a specific dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Workflow Diagram:

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 50 µM pyridoxal (B1214274) 5'-phosphate.

-

L-Isoleucine solution: 100 mM in water.

-

α-Ketoglutarate solution: 50 mM in water.

-

NADH solution: 10 mM in 10 mM Tris-HCl, pH 8.0.

-

3-Methyl-2-oxopentanoate dehydrogenase (if available) or a suitable coupled enzyme.

-

Enzyme extract (e.g., plant tissue homogenate, purified enzyme).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing:

-

800 µl Assay Buffer

-

20 µl NADH solution (final concentration 0.2 mM)

-

10 µl 3-methyl-2-oxopentanoate dehydrogenase

-

20 µl α-Ketoglutarate solution (final concentration 1 mM)

-

50 µl Enzyme extract

-

-

Incubate the mixture at 30°C for 5 minutes to allow for the reduction of any endogenous α-keto acids.

-

Initiate the reaction by adding 100 µl of L-Isoleucine solution (final concentration 10 mM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD⁺ per minute.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay

This protocol outlines a colorimetric assay for BCKDC activity based on the reduction of a tetrazolium salt.

Principle: The NADH produced by the BCKDC-catalyzed reaction reduces a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.

Materials:

-

Extraction Buffer: 50 mM potassium phosphate, pH 7.5, 2 mM EDTA, 5 mM DTT, 1 mM PMSF.

-

Assay Buffer: 30 mM potassium phosphate, pH 7.2, 1 mM MgCl₂, 0.5 mM EDTA, 2 mM DTT, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), 2 mM NAD⁺, 0.5 mM Coenzyme A (CoA), 1 mg/ml INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride).

-

(S)-3-methyl-2-oxopentanoate solution: 50 mM in water.

-

Mitochondrial fraction or purified BCKDC.

-

Spectrophotometer capable of measuring absorbance at 492 nm.

Procedure:

-

Homogenize plant tissue in ice-cold Extraction Buffer and isolate the mitochondrial fraction by differential centrifugation.

-

Prepare the reaction mixture in a microplate well containing:

-

180 µl Assay Buffer

-

10 µl mitochondrial extract (containing 50-100 µg of protein)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µl of (S)-3-methyl-2-oxopentanoate solution (final concentration 2.5 mM).

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µl of 1 M HCl.

-

Measure the absorbance of the formazan product at 492 nm.

-

A standard curve using known concentrations of NADH should be prepared to quantify the amount of formazan produced.

Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a fluorescence-based assay for acyl-CoA dehydrogenase activity using an artificial electron acceptor.

Principle: The enzyme-catalyzed dehydrogenation of (S)-2-methylbutanoyl-CoA is coupled to the reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), which results in a change in fluorescence.

Materials:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.6.

-

(S)-2-methylbutanoyl-CoA solution: 10 mM in water.

-

DCPIP solution: 1 mM in water.

-

Phenazine methosulfate (PMS) solution: 10 mM in water.

-

Enzyme extract.

-

Fluorometer (Excitation: 600 nm, Emission: 670 nm).

Procedure:

-

In a fluorometer cuvette, prepare a reaction mixture containing:

-

900 µl Assay Buffer

-

20 µl DCPIP solution (final concentration 20 µM)

-

10 µl PMS solution (final concentration 100 µM)

-

50 µl Enzyme extract

-

-

Incubate the mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding 20 µl of (S)-2-methylbutanoyl-CoA solution (final concentration 0.2 mM).

-

Monitor the decrease in DCPIP fluorescence over time.

-

The rate of reaction is proportional to the rate of fluorescence change.

Alcohol Acyltransferase (AAT) Activity Assay

This protocol describes a general method for assaying AAT activity, which can be adapted to screen for methyl tiglate synthesis.

Principle: The formation of the ester product, methyl tiglate, is quantified by gas chromatography-mass spectrometry (GC-MS).

Workflow Diagram:

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Tiglyl-CoA solution: 1 mM in water.

-

Methanol.

-

Enzyme extract (e.g., plant protein extract, purified AAT).

-

Hexane (B92381) (or other suitable organic solvent) for extraction.

-

Internal standard (e.g., methyl heptanoate) for GC-MS quantification.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

In a microcentrifuge tube, prepare the following reaction mixture:

-

400 µl Assay Buffer

-

50 µl Tiglyl-CoA solution (final concentration 100 µM)

-

10 µl Methanol

-

50 µl Enzyme extract

-

-

Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 100 µl of 1 M HCl.

-

Add a known amount of internal standard.

-

Extract the methyl tiglate by adding 500 µl of hexane and vortexing vigorously.

-

Centrifuge to separate the phases and carefully transfer the upper organic phase to a new tube.

-

Analyze the organic extract by GC-MS.

-

Identify and quantify the methyl tiglate peak by comparison to an authentic standard and the internal standard.

Conclusion

The biosynthesis of methyl tiglate is a specialized branch of the well-established L-isoleucine catabolic pathway. While the initial steps leading to the formation of tiglyl-CoA are reasonably well understood, the specific alcohol acyltransferase responsible for the final esterification to methyl tiglate remains to be definitively identified and characterized in most organisms. The protocols provided in this guide offer a framework for the detailed investigation of each enzymatic step in this pathway. Further research, particularly in identifying and characterizing the terminal AAT, will be instrumental in enabling the metabolic engineering of plants and microorganisms for the enhanced production of valuable tiglate-containing natural products.

References

An In-depth Technical Guide on the Physical Properties of Methyl Tiglate

This guide provides a comprehensive overview of the key physical properties of methyl tiglate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties of Methyl Tiglate

Methyl tiglate, also known as methyl (E)-2-methyl-2-butenoate, is a colorless liquid. Its primary physical characteristics, boiling point and density, are summarized below. These values have been compiled from various sources, and minor discrepancies may exist due to different experimental conditions.

Table 1: Physical Properties of Methyl Tiglate

| Property | Value | Conditions |

| Boiling Point | 137.00 to 138.00 °C | @ 758.00 mm Hg[1] |

| 139.00 °C | @ 760.00 mm Hg[1][2] | |

| 138 to 139 °C | Not specified[3] | |

| 141 °C | Not specified[4] | |

| Density | 0.9299 g/cm³ | @ 20 °C[4] |

| Specific Gravity | 0.93800 to 0.94400 | @ 25.00 °C[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as methyl tiglate.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This physical property is a key indicator of a substance's purity.[5] A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Thiele Tube Method Protocol:

-

Sample Preparation: A small volume (less than 0.5 mL) of methyl tiglate is placed into a small test tube (Durham tube). An inverted capillary tube, sealed at one end, is then placed inside the test tube containing the sample.[6]

-

Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.[6]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for even heat distribution throughout the oil bath.[6]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating should continue until the bubbling is vigorous.[6]

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] The atmospheric pressure should also be recorded.

2. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer.

Pycnometer Method Protocol:

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with methyl tiglate, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent. The measurement for methyl tiglate is often cited at 20°C.[4]

-

Calculation: The mass of the methyl tiglate is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the methyl tiglate by the known volume of the pycnometer.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to Methyl Tiglate: Properties, Synthesis, and Potential Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tiglate, the methyl ester of tiglic acid, is a naturally occurring organic compound with growing interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the relevance of the tiglate moiety in drug development, drawing insights from the well-established anticancer agent, tigilanol tiglate, and its interaction with key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identification and Properties

Methyl tiglate, systematically named methyl (2E)-2-methylbut-2-enoate, is a volatile ester with a characteristic ethereal and fruity aroma. Its unique structural features, including a trisubstituted α,β-unsaturated ester moiety, make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties of Methyl Tiglate

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2E)-2-methylbut-2-enoate | [1][2] |

| CAS Number | 6622-76-0 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 137-139 °C at 760 mmHg | [3] |

| Density | 0.938 - 0.944 g/mL at 25 °C | [3] |

| Refractive Index | 1.430 - 1.436 at 20 °C | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water. | [3][4] |

| InChI Key | YYJWBYNQJLBIGS-PLNGDYQASA-N | [1][2] |

| SMILES | COC(=O)C(\C)=C/C | [1] |

Synthesis of Methyl Tiglate: Experimental Protocol

Methyl tiglate can be efficiently synthesized via the Fischer esterification of tiglic acid with methanol, using a strong acid catalyst. The following protocol provides a detailed methodology for its laboratory-scale preparation.

Materials and Reagents

-

Tiglic acid (C₅H₈O₂)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Synthesis Procedure (Fischer Esterification)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 g (0.1 mol) of tiglic acid in 40 mL (1.0 mol) of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a 250 mL separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous layer with 3 x 50 mL portions of diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; caution: CO₂ evolution) and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude methyl tiglate can be purified by fractional distillation under atmospheric pressure to yield a colorless liquid.

Characterization

The identity and purity of the synthesized methyl tiglate should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Relevance of the Tiglate Moiety in Drug Development

While methyl tiglate itself is primarily used as a flavoring and fragrance agent, the tiglate ester functional group is a key pharmacophore in several biologically active molecules.[6][7] The most prominent example is tigilanol tiglate (also known as EBC-46), a diterpene ester currently used in veterinary medicine for the treatment of solid tumors and undergoing clinical trials for human cancers.[6][8][9]

Tigilanol tiglate's mechanism of action involves the activation of Protein Kinase C (PKC) , a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[6][9][10] Specifically, tigilanol tiglate is a potent activator of the classical PKC isoforms, particularly PKCβI and PKCβII .[11]

Proposed Signaling Pathway of Tigilanol Tiglate

The activation of PKC by tigilanol tiglate initiates a cascade of downstream events leading to rapid tumor cell death and vascular disruption within the tumor microenvironment.[8][9]

This signaling pathway highlights the critical role of the tiglate moiety in the potent biological activity of tigilanol tiglate. While there is currently no direct evidence to suggest that methyl tiglate possesses similar PKC-activating properties, its structural relationship to this potent therapeutic agent makes it and its derivatives interesting candidates for further investigation in drug discovery programs. The synthesis of novel tiglate esters and their subsequent screening for biological activity could lead to the discovery of new therapeutic leads.

Conclusion

Methyl tiglate is a readily accessible and synthetically versatile molecule. This guide provides the necessary technical information for its synthesis and characterization. The established role of the tiglate functional group in the potent anticancer agent tigilanol tiglate underscores the potential of this chemical scaffold in the design and development of novel therapeutics. Further research into the biological activities of methyl tiglate and its derivatives is warranted to explore their potential as modulators of key signaling pathways, such as the Protein Kinase C pathway, for the treatment of various diseases.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. Methyl tiglate [webbook.nist.gov]

- 3. (E)-methyl tiglate, 6622-76-0 [thegoodscentscompany.com]

- 4. Methyl tiglate, 98% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Modulation of the STING Pathway for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Solubility of Methyl Tiglate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on the solubility of methyl tiglate in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information and provides a generalized, robust experimental protocol for determining the solubility of a liquid solute, such as methyl tiglate, in organic solvents using the gravimetric method. This guide is intended to be a foundational resource for laboratory professionals requiring solubility data for methyl tiglate in their research and development activities.

Introduction

Methyl tiglate (methyl (2E)-2-methylbut-2-enoate), with a CAS number of 6622-76-0, is an unsaturated ester with applications in the fragrance and cosmetics industries. A thorough understanding of its solubility in various organic solvents is crucial for its application in formulations, as a reactant in chemical syntheses, and in purification processes. This document collates the available solubility data for methyl tiglate and provides a detailed methodology for its experimental determination.

Physical and Chemical Properties of Methyl Tiglate

A brief overview of the key physical and chemical properties of methyl tiglate is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 137-138 °C at 758 mm Hg |

| Density | 0.95 g/mL at 25 °C |

| Flash Point | 95 °F |

| Water Solubility | Estimated at 3813 mg/L at 25 °C |

Solubility Data

| Solute | Solvent | Temperature (°C) | Solubility |

| Methyl Tiglate | Alcohol | Not Specified | Soluble[1] |

| Methyl Tiglate | Water | 25 | Slightly Soluble (Estimated: 3813 mg/L)[2] |

| Methyl Crotonate | Alcohol | Not Specified | Soluble |

| Methyl Crotonate | Ether | Not Specified | Soluble |

| Methyl Crotonate | Water | Not Specified | Insoluble |

| Ethyl Tiglate | Organic Solvents | Not Specified | Soluble |

| Ethyl Tiglate | Water | Not Specified | Sparingly Soluble |

Experimental Protocol: Determination of Methyl Tiglate Solubility via the Gravimetric Method

The following is a generalized procedure for determining the solubility of a liquid solute like methyl tiglate in an organic solvent. This method is adapted from standard gravimetric solubility determination protocols.

4.1. Materials

-

Methyl Tiglate (high purity)

-

Selected Organic Solvent (e.g., ethanol, methanol, acetone, ethyl acetate; analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance (readability to ±0.0001 g)

-

Temperature probe

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl tiglate to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of methyl tiglate is necessary to ensure saturation.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the undissolved methyl tiglate to separate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation of the solute at a lower temperature.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled evaporation dish or vial. Record the exact mass of the saturated solution transferred.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the saturated solution in a well-ventilated fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the methyl tiglate.

-

Continue the evaporation process until a constant weight of the remaining methyl tiglate is achieved. This indicates that all the solvent has been removed.

-

Record the final mass of the evaporation dish containing the dried methyl tiglate.

-

4.3. Data Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved methyl tiglate = (Mass of dish + dried methyl tiglate) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved methyl tiglate

-

Solubility ( g/100 g solvent) = (Mass of dissolved methyl tiglate / Mass of the solvent) x 100

Visualizations

The following diagrams illustrate the generalized workflow for the experimental determination of solubility and a logical relationship for assessing solubility.

References

The Discovery and History of Methyl Tiglate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tiglate, the methyl ester of tiglic acid, is a naturally occurring organic compound with a history intertwined with the early advancements of organic chemistry. From its origins in the study of natural products to its contemporary use in the flavor, fragrance, and pharmaceutical industries, its story is one of gradual discovery and evolving application. This guide provides a comprehensive overview of the discovery of its parent acid, the likely first methods of its synthesis, its physicochemical properties, and the analytical techniques used for its characterization. Detailed experimental protocols and graphical representations of key concepts are included to serve as a valuable resource for scientific professionals.

The Genesis: Discovery of Tiglic Acid

The history of methyl tiglate begins with its parent carboxylic acid, tiglic acid. The journey to its identification involved several chemists in the 19th century.

-

1819: Pelletier and Caventou first isolated a volatile and crystallizable acid from the seeds of Schoenocaulon officinale, a Mexican plant. They named this substance sabadillic or cevadic acid.[1]

-

1865: The substance isolated in 1819 was found to be identical to methyl-crotonic acid, a compound identified by B. F. Duppa and Edward Frankland.[1]

-

1870: The chapter on tiglic acid truly began when Geuther and Fröhlich isolated an acid from the oil of the croton plant, Croton tiglium. They named it tiglic acid (or tiglinic acid) after the plant's specific name.[1] This compound was subsequently shown to be identical to the previously described methyl-crotonic acid.[1]

Tiglic acid is the trans isomer of angelic acid, another naturally occurring unsaturated monocarboxylic acid.[1] This stereochemical relationship is a key feature of its chemical identity. It is found in croton oil and has also been isolated from the defensive secretions of certain beetles.[1]

The First Synthesis of Methyl Tiglate

While the exact first documented synthesis of methyl tiglate is not clearly recorded, it is highly probable that it was first prepared via the acid-catalyzed esterification of tiglic acid with methanol (B129727) shortly after the discovery of both the acid and a suitable synthetic method.

The most significant development in this regard was the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[2] This method involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid.[2] Given that tiglic acid was known since 1870, the Fischer-Speier method would have been the first widely adopted, straightforward procedure for preparing its esters, including methyl tiglate.

The reaction is a reversible acyl substitution, where a proton from the catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3]

Physicochemical Properties of Methyl Tiglate

A summary of the key quantitative data for methyl tiglate is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [4][5] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| CAS Number | 6622-76-0 | [4][5] |

| Appearance | Colorless liquid | [6][7] |

| Odor | Fruity, sweet, rum-like | [7][8] |

| Boiling Point | 137-141 °C | [4][6] |

| Density | 0.9299 - 0.944 g/cm³ at 20-25 °C | [4][6] |

| Refractive Index | 1.430 - 1.436 at 20 °C | [6] |

| Solubility | Soluble in alcohol; slightly soluble in water (3813 mg/L at 25 °C est.) | [6][9] |

| Flash Point | 35 °C (95 °F) | [6] |

Spectroscopic Data

The evolution of analytical techniques has allowed for a detailed structural elucidation of methyl tiglate.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Olefinic Proton (A) | ~6.86 | Quartet (q) |

| Methoxyl Protons (B) | ~3.73 | Singlet (s) |

| Allylic Methyl (C) | ~1.83 | Singlet (s) |

| Vinylic Methyl (D) | ~1.79 | Doublet (d) |

| (Data sourced from ChemicalBook, typical values in CDCl₃)[10] |

Infrared (IR) Spectroscopy

The IR spectrum shows key functional group absorptions.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1740 | C=O stretch (ester) | [11] |

| ~1640 | C=C stretch (alkene) | [11] |

| (Data sourced from Benchchem)[11] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals a characteristic fragmentation pattern.

| m/z | Interpretation | Reference(s) |

| 114 | Molecular Ion [M]⁺ | [10][12] |

| 83 | [M - OCH₃]⁺ | [10] |

| 55 | [C₄H₇]⁺ | [10] |

| (Data sourced from ChemicalBook and NIST WebBook)[10][12] |

Historical and Modern Applications

Methyl tiglate and other tiglate esters have found applications in several industries:

-

Flavors and Fragrances: Due to its fruity and sweet aroma, methyl tiglate is used as a flavoring agent in products like butter rum and toffee, and as a component in perfumes.[8][9]

-

Organic Synthesis: It serves as a versatile building block and starting material in the synthesis of more complex molecules, including natural products.[11] Its defined stereochemistry makes it valuable for stereoselective reactions.[11]

-

Pharmaceutical Research: Tiglate esters are present in various medicinal plants and are components of pharmacologically active compounds.[13] For instance, the tiglate moiety is found in tigilanol tiglate, a natural product investigated for its potential in cancer treatment.[11]

Experimental Protocol: Fischer-Speier Esterification of Tiglic Acid

This protocol describes a representative laboratory-scale synthesis of methyl tiglate.

Objective: To synthesize methyl (E)-2-methylbut-2-enoate from tiglic acid and methanol via acid-catalyzed esterification.

Reagents and Materials:

-

Tiglic acid (C₅H₈O₂)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tiglic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents). Methanol acts as both a reactant and the solvent, helping to shift the equilibrium towards the product.[14]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the solution.[14]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C, the boiling point of methanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours.[14]

-

Work-up - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted tiglic acid. Carbon dioxide evolution will be observed. Continue adding the bicarbonate solution until effervescence ceases.

-

Work-up - Extraction: Add diethyl ether or ethyl acetate (B1210297) to the separatory funnel to extract the methyl tiglate. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Wash the organic layer with water and then with brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure methyl tiglate.[15]

Visualizations

Isomeric Relationship of Tiglic and Angelic Acid

Fischer-Speier Esterification Workflow

References

- 1. methyl tiglate, 41725-90-0 [thegoodscentscompany.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. methyl tiglate - Wikidata [wikidata.org]

- 6. (E)-methyl tiglate, 6622-76-0 [thegoodscentscompany.com]

- 7. Methyl tiglate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. ulprospector.com [ulprospector.com]

- 9. Methyl tiglate, 98% | Fisher Scientific [fishersci.ca]

- 10. Methyl tiglate(6622-76-0) 1H NMR [m.chemicalbook.com]

- 11. Methyl tiglate | 6622-76-0 | Benchchem [benchchem.com]

- 12. Methyl tiglate [webbook.nist.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. US4567291A - 2-Methyl-2-buten-1-yl tiglate - Google Patents [patents.google.com]

Thermochemical Data for Methyl Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Precise experimental thermochemical data for methyl tiglate is not publicly available at the time of this writing. The following table illustrates the key thermochemical parameters of interest and provides placeholder values for a structurally similar compound for context. It is imperative to note that these values are for illustrative purposes only and should not be used as a substitute for experimental or high-accuracy computational data for methyl tiglate.

| Thermochemical Property | Symbol | Units (kJ/mol) | Description |

| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | (Not Available) | The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It indicates the stability of a compound relative to its elements. |

| Standard Heat of Combustion | ΔcH° | (Not Available) | The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This value is fundamental for assessing the energy content of a compound. |

| Standard Gibbs Free Energy of Formation (Gas) | ΔfG°(g) | (Not Available) | The change in Gibbs free energy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction and the thermodynamic stability of a compound. |

| Enthalpy of Vaporization | ΔvapH° | (Not Available) | The amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. It is crucial for understanding phase transitions and for relating thermochemical data between the liquid and gas phases. |

Experimental Protocols

The determination of thermochemical data is rooted in precise calorimetric and thermodynamic measurements. The following sections detail the standard experimental protocols for key thermochemical properties.

Heat of Combustion via Bomb Calorimetry

Bomb calorimetry is the primary experimental method for determining the heat of combustion of liquid and solid samples. The process involves the complete combustion of a sample in a constant-volume container (the "bomb").

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (methyl tiglate) is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a crucible with a cover is necessary to prevent evaporation before ignition.

-

Bomb Assembly: The crucible containing the sample is placed inside the bomb. A fuse wire, typically made of iron or nickel-chromium, is connected to two electrodes within the bomb, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. This ensures complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat released by the combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

Enthalpy of Vaporization via Knudsen Effusion

The Knudsen effusion method is used to determine the vapor pressure of substances with low volatility. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology:

-

Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area.

-

Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion and Mass Loss Measurement: Molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is measured with a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

-

Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values as a function of temperature.

-

Enthalpy of Vaporization Determination: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the gas constant. From this, the enthalpy of vaporization can be calculated.

Computational Protocols

In the absence of experimental data, computational chemistry provides a powerful alternative for obtaining accurate thermochemical properties. High-accuracy composite methods are particularly well-suited for this purpose.

Gaussian-n (G3, G4) and Complete Basis Set (CBS) Methods

These methods, such as G3, G4, and CBS-QB3, are designed to approximate high-level electronic structure calculations at a reduced computational cost by combining results from several lower-level calculations.

Methodology:

-

Geometry Optimization: The molecular geometry of methyl tiglate is optimized at a specified level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Energy Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit and to account for higher-order electron correlation effects. Empirical corrections may also be included to compensate for known systematic deficiencies in the theoretical methods.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using the atomization method or isodesmic reactions.

-

Atomization Method: The calculated total energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. The difference, combined with the known experimental enthalpies of formation of the atoms, yields the enthalpy of formation of the molecule.

-

Isodesmic Reactions: A balanced chemical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. If the experimental enthalpies of formation of all other species in the reaction are known, the enthalpy of formation of the target molecule can be determined.

-

Conclusion

The thermochemical data of methyl tiglate are essential for its effective and safe application in research and industry. While direct experimental values are not currently in the public domain, established experimental techniques such as bomb calorimetry and Knudsen effusion provide clear pathways to their determination. Furthermore, modern computational chemistry offers reliable and accurate methods for predicting these properties. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to obtain the necessary thermochemical data for methyl tiglate, thereby enabling a deeper understanding of its chemical behavior and facilitating its use in drug development and other scientific endeavors.

geometric isomerism in methyl tiglate vs methyl angelate

An In-depth Technical Guide to the Geometric Isomerism in Methyl Tiglate and Methyl Angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geometric isomerism, a form of stereoisomerism, plays a crucial role in determining the physicochemical properties and biological activity of molecules. This guide provides a comprehensive technical overview of the geometric isomers methyl tiglate and methyl angelate, the (E) and (Z) isomers of methyl 2-methylbut-2-enoate, respectively. Understanding the distinct characteristics of these isomers is paramount for researchers in fields ranging from natural product chemistry to drug development, where subtle differences in molecular geometry can lead to significant changes in efficacy and safety.

Methyl tiglate, the trans isomer, and methyl angelate, the cis isomer, arise from the restricted rotation around the carbon-carbon double bond. The arrangement of the methyl and methoxycarbonyl groups relative to the double bond dictates their unique spatial configurations, which in turn influences their physical, chemical, and spectroscopic properties. This guide will delve into these differences, providing detailed data, experimental protocols for their synthesis and characterization, and visual representations of their structures and the underlying principles of their isomerism.

Molecular Structures and Isomerism

The core of the difference between methyl tiglate and methyl angelate lies in their geometric arrangement. According to the Cahn-Ingold-Prelog (CIP) priority rules, the carboxyl group receives higher priority than the methyl group on one carbon of the double bond, and the ethyl group's methyl has higher priority than the hydrogen on the other. In methyl tiglate, the higher priority groups are on opposite sides of the double bond, designating it as the (E)-isomer. Conversely, in methyl angelate, these groups are on the same side, classifying it as the (Z)-isomer.

Data Presentation

The quantitative differences in the physicochemical and spectroscopic properties of methyl tiglate and methyl angelate are summarized below. These distinctions are critical for their separation, identification, and application.

Physicochemical Properties

| Property | Methyl Tiglate ((E)-isomer) | Methyl Angelate ((Z)-isomer) | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | 114.14 g/mol | |

| CAS Number | 6622-76-0 | 5953-76-4 | [1] |

| Boiling Point | 138-139 °C at 760 mmHg | 130 °C at 760 mmHg | [1][2] |

| Density | ~0.95 g/mL at 25 °C | ~0.95 g/mL at 20°C | |

| Refractive Index | ~1.436 at 20 °C | ~1.43 at 20°C |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (CDCl₃)

| Proton | Methyl Tiglate (δ, ppm) | Methyl Angelate (δ, ppm) |

| =CH- | ~6.8 (q) | ~6.0 (q) |

| -OCH₃ | ~3.7 (s) | ~3.7 (s) |

| C=C-CH₃ | ~1.8 (d) | ~2.0 (d) |

| C=C(CH₃)-CO | ~1.8 (s) | ~1.9 (s) |

Note: Exact chemical shifts and coupling patterns can vary slightly based on the solvent and spectrometer frequency. The vinyl proton (=CH-) of the (E)-isomer (methyl tiglate) is typically found further downfield compared to the (Z)-isomer (methyl angelate) due to the anisotropic effect of the carbonyl group.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Methyl Tiglate | Methyl Angelate | Reference(s) |

| Elution Order | Elutes after methyl angelate on many standard non-polar and polar columns. | Elutes before methyl tiglate. | [3] |

| Key Mass Fragments (m/z) | Characteristic fragmentation includes loss of methoxy (B1213986) group (-OCH₃) and further fragmentation of the alkyl chain. Common fragments: 114 (M+), 83, 55. | Similar fragmentation pattern to methyl tiglate, but relative intensities of fragments may differ. Common fragments: 114 (M+), 83, 55. |

Note: While the mass spectra are very similar, subtle differences in the relative abundance of fragment ions may be observed. The primary method of distinction by GC-MS is the retention time.

Experimental Protocols

Synthesis of Methyl Angelate via Isomerization of Methyl Tiglate

Methyl angelate is commonly synthesized by the isomerization of the more thermodynamically stable methyl tiglate. This process is typically catalyzed by an acid.

Materials:

-

Methyl tiglate

-

p-Toluenesulfinic acid (catalyst)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Suitable solvent (e.g., toluene, optional)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl tiglate and a catalytic amount of p-toluenesulfinic acid (e.g., 1-5 mol%).

-

Isomerization: Heat the mixture to reflux (approximately 125-135 °C) with continuous stirring. The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).[4] The reaction will reach an equilibrium mixture containing both isomers.[4]

-

Work-up: After reaching equilibrium (typically after several hours), cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: The two isomers can be separated by fractional distillation.[5] Due to the difference in their boiling points (Methyl angelate: ~130 °C, Methyl tiglate: ~138-139 °C), methyl angelate will distill first.[1][2] A distillation column with a high number of theoretical plates is recommended for efficient separation.[4]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying methyl tiglate and methyl angelate.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column (e.g., DB-5ms, HP-5ms, or a more polar column like DB-WAX).

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes. (Note: This is a general program and should be optimized for the specific column and instrument.)

-

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-200 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Expected Results: Under these conditions, methyl angelate will typically have a shorter retention time than methyl tiglate.[3] The mass spectra for both compounds will show a molecular ion peak at m/z 114 and similar fragmentation patterns. Identification is confirmed by comparing the retention times and mass spectra to those of authentic standards.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is definitive for the structural elucidation of these geometric isomers.

Sample Preparation:

-

Dissolve a small amount of the purified isomer (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

The most significant difference is the chemical shift of the vinylic proton. In methyl tiglate ((E)-isomer), this proton is deshielded by the carbonyl group and appears at a lower field (~6.8 ppm) compared to methyl angelate ((Z)-isomer) where it is more shielded and appears at a higher field (~6.0 ppm).

-

The chemical shifts of the methyl groups attached to the double bond also show slight differences.

¹³C NMR Spectroscopy:

-

The chemical shifts of the carbon atoms, particularly the olefinic carbons and the methyl carbons, will differ between the two isomers. These differences, although small, are reproducible and can be used for unambiguous identification.

Logical Relationships in Isomer Analysis

The identification and characterization of methyl tiglate and methyl angelate follow a logical workflow that combines separation and spectroscopic techniques.

This guide provides a foundational understanding of the geometric isomerism of methyl tiglate and methyl angelate. For professionals in drug development and scientific research, a thorough grasp of these principles and experimental techniques is essential for the successful isolation, identification, and application of these and other isomeric compounds.

References

- 1. methyl angelate, 5953-76-4 [thegoodscentscompany.com]

- 2. EP0112394A1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

The Biological Origins of Methyl Tiglate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological sources of methyl tiglate, a naturally occurring ester with applications in the fragrance and pharmaceutical industries. This document details the biosynthetic pathways, quantitative data from various natural sources, and methodologies for extraction, isolation, and analysis.

Introduction to Methyl Tiglate

Methyl tiglate, or methyl (E)-2-methyl-2-butenoate, is a volatile organic compound belonging to the ester family. It possesses a characteristic ethereal and rum-like aroma. While its presence in nature is often as a minor constituent of complex volatile blends, its contribution to the overall scent profile of certain plants is significant. This guide explores the diverse biological origins of this compound, from the plant kingdom to the insect world, providing a foundational resource for its further study and potential biotechnological production.

Documented Biological Sources of Methyl Tiglate and Related Tiglate Esters

Methyl tiglate and other esters of tiglic acid have been identified in a variety of biological sources, primarily in the plant and insect kingdoms. While microbial production of methyl tiglate has not been definitively reported, the general capacity of microorganisms to produce a wide array of volatile esters suggests they are a potential, yet underexplored, source.

Plant Sources

The primary plant sources of tiglate esters are essential oils, particularly from the Asteraceae and Geraniaceae families.

-

Roman Chamomile (Chamaemelum nobile) : The essential oil of Roman chamomile is a rich source of various tiglate esters. While isobutyl angelate and isoamyl angelate are often the most abundant esters, tiglates, including methyl tiglate, are also present. The quality and composition of the essential oil can vary based on the cultivar and growing conditions[1][2]. One analysis has identified methallyl tiglate at a concentration of 0.5-5% in Roman chamomile essential oil[2].

-

Pelargonium graveolens (Rose Geranium) : The essential oil of rose geranium is well-known for its complex and pleasant aroma, to which a variety of tiglate esters contribute. While citronellol (B86348) and geraniol (B1671447) are major components, esters such as geranyl tiglate, citronellyl tiglate, and phenyl ethyl tiglate are consistently reported[3][4][5][6][7]. Although methyl tiglate itself is not always individually quantified in analyses, its presence as a minor constituent is plausible given the prevalence of other tiglate esters.

-

Feijoa sellowiana (Pineapple Guava) : The fruit of the pineapple guava is noted for its aromatic qualities, which are attributed to the presence of methyl benzoate (B1203000) and ethyl benzoate[1][8][9][10]. While not a direct source of methyl tiglate, the presence of these related methyl esters suggests the existence of the necessary enzymatic machinery for methyl ester biosynthesis in this species.

Insect Sources

Certain insects are known to produce tiglate esters as part of their chemical communication or defense mechanisms.

-

Drosophila virilis : The male of this fruit fly species produces an aggregation pheromone that includes methyl tiglate, ethyl tiglate, and isopropyl tiglate. In laboratory bioassays, ethyl tiglate was found to be the most active of these esters in attracting other flies[4].

-

Predaceous Stink Bugs (Podisus spp.) : Males of certain species of predaceous stink bugs release long-range attractant pheromones that can include (E)-2-hexenyl tiglate[11].

Quantitative Data of Tiglate Esters in Biological Sources

The concentration of methyl tiglate and related esters can vary significantly depending on the species, cultivar, geographical location, and extraction method. The following tables summarize the available quantitative data.

Table 1: Quantitative Data of Tiglate Esters in Plant Essential Oils

| Plant Source | Tiglate Ester | Concentration (% of Essential Oil) | Reference(s) |

| Chamaemelum nobile (Roman Chamomile) | Methallyl Tiglate | 0.5 - 5 | [2] |

| Chamaemelum nobile (Roman Chamomile) | Tiglates (unspecified) | 0.5 | [12] |

| Pelargonium graveolens (Rose Geranium) | Geranyl Tiglate | 1.3 - 2.95 | |

| Pelargonium graveolens (Rose Geranium) | Citronellyl Tiglate | 1.22 - 1.95 | |

| Pelargonium graveolens (Rose Geranium) | Phenyl Ethyl Tiglate | 1.42 - 1.95 | |

| Pelargonium graveolens (Rose Geranium) | Geranyl Tiglate | 1.84 | [6] |

| Pelargonium graveolens (Rose Geranium) | Phenyl Ethyl Tiglate | 1.90 | [6] |

| Pelargonium graveolens (Palestine) | Geranyl Tiglate | 2.38 | [5] |

| Pelargonium graveolens (Palestine) | Citronellyl Tiglate | 1.66 | [5] |

| Pelargonium graveolens (Palestine) | β-Phenyl Ethyl Tiglate | 2.53 | [5] |

Table 2: Quantitative Data of Tiglate Esters in Insect Pheromones

| Insect Source | Tiglate Ester | Amount (ng per individual) | Reference(s) |

| Drosophila virilis (male) | Ethyl Tiglate | > 15 | [4] |

| Drosophila virilis (male) | Methyl Tiglate | Lower than ethyl tiglate | [4] |

Biosynthesis of Methyl Tiglate

The biosynthesis of methyl tiglate in plants is a multi-step process that begins with the catabolism of the branched-chain amino acid isoleucine.

Formation of Tiglic Acid

The carbon skeleton of tiglic acid is derived from L-isoleucine. The catabolic pathway involves a series of enzymatic reactions that convert isoleucine into tiglyl-CoA. This intermediate is then hydrolyzed to yield tiglic acid. This pathway is a known part of branched-chain amino acid metabolism in plants[8].

Esterification to Methyl Tiglate

The final step in the formation of methyl tiglate is the esterification of tiglic acid. This can occur through two primary enzymatic routes:

-

Alcohol Acyltransferases (AATs): These enzymes catalyze the transfer of an acyl group from an acyl-CoA to an alcohol. In this case, tiglyl-CoA would serve as the acyl donor and methanol (B129727) as the acyl acceptor. AATs are known to be responsible for the formation of a wide variety of esters that contribute to fruit and flower aromas[8].

-

S-adenosyl-L-methionine (SAM)-dependent Methyltransferases: These enzymes catalyze the transfer of a methyl group from SAM to a substrate. A carboxyl methyltransferase could directly methylate tiglic acid to form methyl tiglate[13][14][15].

Experimental Protocols

The following sections provide detailed methodologies for the extraction, analysis, and isolation of methyl tiglate from plant materials.

Extraction of Essential Oils by Hydrodistillation

This protocol is suitable for the extraction of volatile compounds, including methyl tiglate, from fresh or dried plant material, such as Pelargonium graveolens leaves[16][17].

Materials and Equipment:

-

Fresh or dried plant material (e.g., P. graveolens leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2-5 L)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Coarsely chop or grind the plant material to increase the surface area for extraction.

-

Hydrodistillation: Place approximately 300-500 g of the prepared plant material into the round-bottom flask. Add a sufficient volume of distilled water to cover the material (e.g., 1.5 L).

-

Apparatus Setup: Assemble the Clevenger-type apparatus according to the manufacturer's instructions.

-

Distillation: Heat the flask to boiling. The steam and volatile oils will vaporize, condense in the condenser, and collect in the Clevenger trap. Continue the distillation for 3-4 hours.

-

Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the trap.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, dark glass vial at 4°C.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils[4][6][18][19][20].

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5975B or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60-70°C, hold for 2 min.

-

Ramp: 3-5°C/min to 240-290°C.

-

Hold at final temperature for 5-10 min.

-

-

Injector Temperature: 250°C.

-

MSD Transfer Line Temperature: 280-300°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-650.

Procedure:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or diethyl ether) at a ratio of 1:100 (v/v).

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system.

-

Data Acquisition and Analysis: Acquire the chromatogram and mass spectra. Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or reference libraries (e.g., NIST, Wiley).

Isolation by Preparative Gas Chromatography (Prep-GC)

For obtaining a pure sample of methyl tiglate for further studies, preparative gas chromatography can be employed[21].

Instrumentation and General Procedure:

-

A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a suitable detector.

-

The same column stationary phase and temperature program as in the analytical GC-MS can be used as a starting point, but the column dimensions will be larger to accommodate a larger sample size.

-

The essential oil is injected, and the eluting compounds are monitored by the detector.

-

The fraction corresponding to the retention time of methyl tiglate is collected in a cooled trap.

-

The purity of the collected fraction should be verified by analytical GC-MS.

Conclusion

Methyl tiglate is a naturally occurring ester found in the essential oils of several plant species, notably Chamaemelum nobile and likely as a minor component in Pelargonium graveolens. It is also a component of the aggregation pheromone of the fruit fly Drosophila virilis. The biosynthesis of its acid precursor, tiglic acid, originates from the catabolism of isoleucine. The final esterification step is likely catalyzed by an alcohol acyltransferase or a SAM-dependent methyltransferase. The protocols provided in this guide offer a starting point for the extraction, analysis, and isolation of methyl tiglate from these biological sources. Further research is warranted to explore other potential sources, particularly within the microbial kingdom, and to fully elucidate the specific enzymes involved in its biosynthesis in different organisms.

References

- 1. Volatilome study of the feijoa fruit [Acca sellowiana (O. Berg) Burret.] with headspace solid phase microextraction and gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]

- 4. Ester components of aggregation pheromone ofDrosophila virilis (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Volatile flavour constituents in the ... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]

- 10. Compositional Analysis and Aroma Evaluation of Feijoa Essential Oils from New Zealand Grown Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pheromone Blends of Predaceous Bugs (Heteroptera: Pentato... [degruyterbrill.com]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-Adenosyl-l-Methionine:l-Methionine S-Methyltransferase from Germinating Barley : Purification and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-Adenosyl-L-methionine: loganic acid methyltransferase. A carboxyl-alkylating enzyme from Vinca rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extraction of essential oil from geranium oil | PPTX [slideshare.net]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. researchgate.net [researchgate.net]

- 19. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 20. bepls.com [bepls.com]

- 21. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Methyl Tiglate

This guide provides comprehensive safety and handling information for methyl tiglate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical and physical properties, hazard identification, protective measures, and emergency procedures.

Chemical and Physical Properties

Methyl tiglate, with a CAS number of 6622-76-0, is a flammable liquid.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][3] |